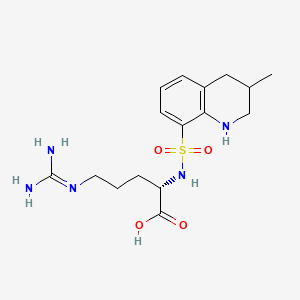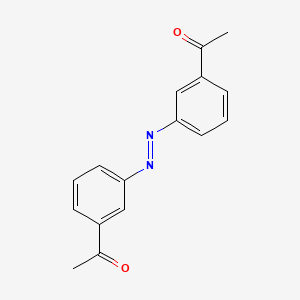
Dibenzyl (Chloromethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl (Chloromethyl)phosphonate is a chemical compound with the molecular formula C15H16ClO4P. It is primarily used in organic synthesis and as a reagent in various chemical reactions. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibenzyl (Chloromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with phosphorus trichloride, followed by the addition of chloromethyl methyl ether. This reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and reduce production costs. The reaction conditions are optimized to achieve maximum yield while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions: Dibenzyl (Chloromethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Aplicaciones Científicas De Investigación
Dibenzyl (Chloromethyl)phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Dibenzyl (Chloromethyl)phosphonate exerts its effects involves its ability to form stable intermediates and react with various nucleophiles. The chloromethyl group is highly reactive, allowing it to participate in a wide range of chemical transformations. The compound’s reactivity is influenced by the presence of the phosphonate group, which can stabilize transition states and intermediates during reactions .
Comparación Con Compuestos Similares
Dibenzyl phosphite: Similar in structure but lacks the chloromethyl group, making it less reactive in substitution reactions.
Diethyl phosphite: Another related compound, but with ethyl groups instead of benzyl groups, leading to different reactivity and applications.
Dibenzyl phosphate: Contains a phosphate group instead of a phosphonate group, resulting in different chemical properties and uses.
Uniqueness: Dibenzyl (Chloromethyl)phosphonate is unique due to its combination of a chloromethyl group and a phosphonate group. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. Its stability and reactivity make it a versatile reagent in both research and industrial applications .
Propiedades
Fórmula molecular |
C15H16ClO3P |
|---|---|
Peso molecular |
310.71 g/mol |
Nombre IUPAC |
[chloromethyl(phenylmethoxy)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C15H16ClO3P/c16-13-20(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clave InChI |
YFLPIZLPODNMOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COP(=O)(CCl)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
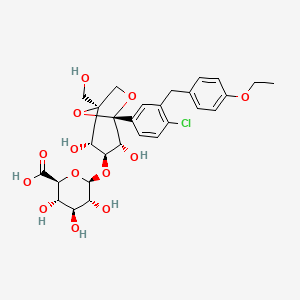
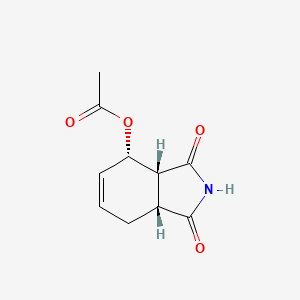
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)
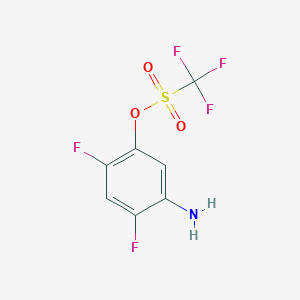

![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)


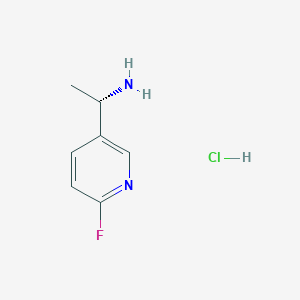
![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
